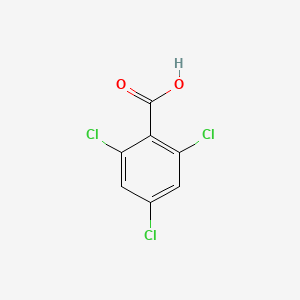

2,4,6-Trichlorobenzoic acid

Beschreibung

Significance of 2,4,6-Trichlorobenzoic Acid as a Research Subject

The significance of this compound in research is multifaceted. It is frequently used in experimental studies to investigate a range of chemical behaviors, including chlorination reactions and the influence of halogens on the reactivity of aromatic compounds. solubilityofthings.com Researchers utilize it to gain deeper insights into reaction mechanisms and pathways. solubilityofthings.com Its structure makes it a valuable building block in organic chemistry, often employed as an intermediate in the synthesis of pharmaceuticals and agrochemicals. solubilityofthings.com The chlorinated nature of the molecule can enhance the biological activity of the resulting compounds. solubilityofthings.comsolubilityofthings.com

In environmental science, the study of this compound is crucial due to its classification as a chlorinated aromatic compound. solubilityofthings.com Such compounds are known for their persistence in the environment, leading to concerns about their potential ecological impact and toxicity. solubilityofthings.comsolubilityofthings.com Consequently, it serves as a model compound for studying the fate and transformation of persistent organic pollutants. chemicalbook.comresearchgate.net Research has also explored its use as a carbon and energy source for microbial communities, contributing to our understanding of bioremediation processes. scbt.comnih.gov

Historical Context of this compound Research

Historically, research on chlorinated benzoic acids, including the 2,4,6-trichloro isomer, has been linked to the development of herbicides. While other isomers like 2,3,6-trichlorobenzoic acid were registered herbicides, the broader class of chlorobenzoic acids garnered attention for their biological activity. ucanr.edu The synthesis of these compounds, often involving the chlorination of benzoic acid or its derivatives, has been a subject of study for industrial and laboratory applications. guidechem.comgoogle.com Over time, the focus of research has expanded from its agricultural applications to its role as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties like flame retardancy. chemicalbook.comsigmaaldrich.com More recent research has delved into its use in sophisticated chemical reactions, such as in the synthesis of non-steroidal selective glucocorticoid receptor agonists and antimicrobial agents. chemicalbook.comsigmaaldrich.com

Structural Characteristics and Their Influence on Reactivity

The chemical behavior of this compound is intrinsically linked to its molecular architecture. solubilityofthings.com The specific arrangement of its functional groups—the benzene (B151609) ring, the three chlorine atoms, and the carboxylic acid group—dictates its reactivity and physical properties. solubilityofthings.comcymitquimica.com

Benzene Ring Substitution Pattern (2,4,6-positions)

The substitution of chlorine atoms at the 2, 4, and 6 positions of the benzene ring is a defining feature of this molecule. solubilityofthings.comcymitquimica.com This specific ortho-para-ortho arrangement relative to the carboxylic acid group creates significant steric hindrance around the carboxyl functional group. This steric crowding can influence how the molecule interacts with other reactants, potentially slowing down or preventing certain reactions at the carboxyl group.

Role of Carboxylic Acid Group

The carboxylic acid group (-COOH) is the primary site of many of the compound's characteristic reactions. cymitquimica.com This functional group imparts acidic properties to the molecule and allows it to undergo a variety of transformations, including esterification and nucleophilic substitution. cymitquimica.commsu.edu The hydroxyl (-OH) portion of the carboxylic acid can be a poor leaving group, but its reactivity can be enhanced, for example, by conversion into an acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.orguomustansiriyah.edu.iq The presence of the carboxyl group also influences the compound's solubility, making it more soluble in polar organic solvents. solubilityofthings.com

Impact of Multiple Chlorine Atoms on Reactivity

The three chlorine atoms have a profound electronic effect on the benzene ring and the carboxylic acid group. solubilityofthings.com As electron-withdrawing groups, they decrease the electron density of the aromatic ring, making it less susceptible to electrophilic substitution. Conversely, this electron withdrawal increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The presence of multiple chlorine atoms also significantly impacts the molecule's physical properties, such as its low solubility in water and its persistence in the environment. solubilityofthings.comsolubilityofthings.com Furthermore, the chlorine atoms themselves can be sites of reaction, for instance, undergoing nucleophilic substitution under certain conditions.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃Cl₃O₂ | scbt.comcymitquimica.com |

| Molecular Weight | 225.46 g/mol | scbt.comsigmaaldrich.comottokemi.com |

| Appearance | White crystalline solid | solubilityofthings.com |

| Melting Point | 160-164 °C | chemicalbook.comsigmaaldrich.com |

| Solubility | Low in water; soluble in polar organic solvents like methanol, ethanol, and acetone. | solubilityofthings.comcymitquimica.com |

| CAS Number | 50-43-1 | scbt.comsigmaaldrich.comottokemi.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-trichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFFVQBMVYYTQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075329 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50-43-1 | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,4,6-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Trichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRICHLOROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 2,4,6-Trichlorobenzoic Acid

This compound is a significant chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. Its preparation is primarily achieved through a few established synthetic pathways, starting from readily available chlorinated benzene (B151609) derivatives. These methods are designed to selectively introduce a carboxylic acid group onto the highly chlorinated aromatic ring.

A prominent method for synthesizing this compound involves a three-step sequence starting with 1,3,5-trichlorobenzene (B151690). This route leverages the classic Friedel-Crafts acylation reaction, followed by oxidation and acidification. The symmetrical nature of 1,3,5-trichlorobenzene provides high regioselectivity, as all unsubstituted positions on the aromatic ring are equivalent.

The initial step is the Friedel-Crafts acylation of 1,3,5-trichlorobenzene. In this electrophilic aromatic substitution reaction, an acyl group is introduced onto the benzene ring. This is typically achieved by reacting 1,3,5-trichlorobenzene with an acylating agent, such as acetyl chloride, in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. The reaction yields an intermediate, 1-alkylcarbonyl-2,4,6-trichlorobenzene (for example, 2,4,6-trichloroacetophenone when acetyl chloride is used).

Reactants: 1,3,5-Trichlorobenzene and an acylating agent (e.g., Acetyl Chloride).

Catalyst: Anhydrous Aluminum Chloride (AlCl₃).

Conditions: The reaction is typically heated to temperatures between 70°C and 95°C for several hours.

| Step | Reactant 1 | Reactant 2 | Catalyst | Temperature | Product | Yield | Purity |

| Acylation | 1,3,5-Trichlorobenzene | Acetyl Chloride | AlCl₃ | 90-95 °C | 2,4,6-Trichloroacetophenone | 97% | 98.5% |

Data derived from a representative laboratory procedure.

The 1-alkylcarbonyl-2,4,6-trichlorobenzene intermediate is then oxidized to form the corresponding carboxylate salt. This transformation is commonly carried out using a strong oxidizing agent, such as sodium hypochlorite (B82951) solution. The reaction involves the conversion of the acetyl group into a carboxylate group, which exists as a salt (e.g., sodium 2,4,6-trichlorobenzoate) in the alkaline reaction medium.

Reactant: 1-Alkylcarbonyl-2,4,6-trichlorobenzene.

Oxidizing Agent: Sodium hypochlorite (NaOCl) or potassium hypochlorite.

Conditions: The reaction is performed in an aqueous solution and heated, often to around 100°C, for an extended period.

The final step in this sequence is the acidification of the this compound salt solution. By adding a strong mineral acid, such as hydrochloric acid or sulfuric acid, the carboxylate salt is protonated, causing the free this compound to precipitate out of the aqueous solution due to its low water solubility. The resulting solid product can then be collected by filtration, washed, and dried. A final purification step, such as crystallization from a solvent mixture like acetic acid and water, can be employed to achieve high purity.

| Step | Reactant | Reagent | Final pH | Product | Yield | Purity |

| Acidification | Sodium 2,4,6-trichlorobenzoate | Hydrochloric Acid | < 1 | This compound | 91% | 98% |

Data derived from a representative laboratory procedure.

An alternative synthetic route involves the hydrolysis of 2,4,6-trichlorobenzotrichloride. This process begins with the reaction of 1,3,5-trichlorobenzene and carbon tetrachloride, which generates the 2,4,6-trichlorobenzotrichloride intermediate. This intermediate is then subjected to hydrolysis, typically using concentrated sulfuric acid at elevated temperatures, to convert the trichloromethyl group directly into a carboxylic acid group.

Step 1: 1,3,5-trichlorobenzene reacts with carbon tetrachloride to form 2,4,6-trichlorobenzotrichloride.

Step 2 (Hydrolysis): The 2,4,6-trichlorobenzotrichloride intermediate is heated with concentrated sulfuric acid (e.g., at 120-130°C) for several hours to yield the crude this compound.

This method offers the advantage of fewer reaction steps compared to the Friedel-Crafts acylation route.

Synthesis from 1,3,5-Trichlorobenzene via Friedel-Crafts Acylation

Complex Reaction Mechanisms Involving this compound

Beyond its synthesis, this compound serves as a precursor in more complex chemical transformations, most notably in the Yamaguchi esterification. Its utility in this context stems from its conversion to 2,4,6-trichlorobenzoyl chloride .

The Yamaguchi esterification is a powerful method for the formation of esters, and particularly for the synthesis of macrolactones (large-ring esters), which are common structural motifs in natural products. The reaction mechanism proceeds via a mixed anhydride (B1165640) intermediate.

Formation of 2,4,6-Trichlorobenzoyl Chloride: this compound is first converted to the highly reactive acid chloride, 2,4,6-trichlorobenzoyl chloride, typically using a reagent like thionyl chloride.

Mixed Anhydride Formation: The 2,4,6-trichlorobenzoyl chloride reacts rapidly with a carboxylic acid in the presence of a base (like triethylamine) to form a mixed anhydride.

Nucleophilic Acyl Substitution: A nucleophile, such as an alcohol, then attacks the mixed anhydride. The steric hindrance from the three chlorine atoms on the benzoyl group directs the alcohol to attack the carbonyl group of the desired carboxylic acid.

Ester Formation: The attack results in the formation of the desired ester, and the 2,4,6-trichlorobenzoate anion acts as an excellent leaving group, which enhances the reaction rate.

The effectiveness of this protocol relies on the specific properties of the 2,4,6-trichlorobenzoyl moiety. The bulky, electron-withdrawing trichlorophenyl group activates the anhydride for nucleophilic attack while simultaneously preventing side reactions at its own carbonyl carbon. This makes the Yamaguchi esterification a highly reliable and widely used method in complex organic synthesis.

Active-Sodium-Promoted Reductive Cleavage of Halogenated Benzoic Acids

The reductive cleavage of halogenated aromatic compounds is a significant transformation in organic synthesis, often employed for the detoxification of polychlorinated compounds or for the selective synthesis of partially dehalogenated products. While specific studies detailing the active-sodium-promoted reductive cleavage of this compound are not extensively documented in readily available literature, the general principles of reductive dehalogenation of aryl halides provide a framework for understanding this process.

Typically, the reaction involves the use of a highly reactive form of sodium, often dispersed on an inert support or as a sodium amalgam, in the presence of a proton source, such as a lower alcohol. The proposed mechanism is believed to proceed through a single-electron transfer (SET) from the sodium metal to the aromatic ring, forming a radical anion. This intermediate can then undergo fragmentation, cleaving a carbon-halogen bond to generate an aryl radical and a halide anion. The aryl radical subsequently abstracts a hydrogen atom from the solvent or another proton donor to yield the dehalogenated benzoic acid. The regioselectivity of the dehalogenation is influenced by the substitution pattern on the aromatic ring and the reaction conditions.

A general process for the reductive dehalogenation of polyhalogenated aromatics using sodium or calcium in a lower alcohol has been described, which could be applicable to this compound. google.comacs.org This method involves reacting the halogenated aromatic with the active metal in the presence of an alcohol like methanol, ethanol, or isopropanol. acs.org

Role as a Cocatalyst in Stereoselective Reactions

While not a primary catalyst itself, this compound has been investigated as an additive or cocatalyst in stereoselective oxidation reactions of alkenes, influencing the reaction rate and selectivity.

cis-Dihydroxylation of Alkenes

Specifically, when this compound was used as an additive, a significantly longer lag-period of almost 4 hours was observed at 0 °C, compared to trichloroacetic acid (60-90 minutes) and hexafluoroglutaric acid (30 minutes). researchgate.net This suggests that the steric and electronic properties of this compound have a notable impact on the formation or activation of the catalytic species. The precise mechanistic role of the carboxylic acid in these systems is complex, potentially involving the formation of manganese-carboxylate complexes that modulate the reactivity and selectivity of the active oxidant. acs.orgresearchgate.net

Epoxidation of Alkenes

Similar to its role in cis-dihydroxylation, this compound can also function as an additive in the manganese-catalyzed epoxidation of alkenes. The same study that investigated its effect on dihydroxylation also noted its influence on epoxidation. researchgate.net The choice of carboxylic acid can tune the selectivity of the reaction towards either cis-dihydroxylation or epoxidation. rug.nl The mechanism likely involves the formation of manganese-peroxycarbonate complexes, with the carboxylic acid additive influencing the rate and efficiency of the epoxidation process. organic-chemistry.orgacs.org The presence of the bulky and electron-withdrawing chlorine atoms on the benzoic acid ring likely affects the ligand environment of the manganese catalyst, thereby influencing the stereochemical outcome of the epoxidation. acs.orgresearchgate.net

Derivatization for Advanced Organic Synthesis

This compound is a valuable precursor for the synthesis of highly reactive derivatives that are instrumental in the construction of complex organic molecules.

Mixed Anhydride Formation via Oxidative Fragmentation

A novel method for the generation of mixed anhydrides involves the oxidative fragmentation of tertiary cyclopropanols using phenyliodine(III) dicarboxylates. researchgate.netmdpi.comnih.gov In this reaction, the choice of the carboxylate ligand on the hypervalent iodine reagent is crucial for the efficiency of the transformation. Research has shown that employing a phenyliodine(III) reagent bearing an electron-deficient 2,4,6-trichlorobenzoate ligand is highly beneficial. mdpi.comnih.gov

The oxidative fragmentation of a model tertiary cyclopropanol (B106826) with the 2,4,6-trichlorobenzoate-derived reagent was completed within 2 hours, affording the corresponding mixed anhydride in a remarkable 98% yield. mdpi.com This high efficiency is attributed to the enhanced electrophilic character of the phenyliodine(III) reagent imparted by the electron-withdrawing trichlorobenzoate group. These generated mixed anhydrides are versatile intermediates for the acylation of various nucleophiles. researchgate.net

| Phenyliodine(III) Dicarboxylate Reagent | Reaction Time | Yield of Mixed Anhydride |

| Phenyliodine(III) dibenzoate | Slow and low-yielding | - |

| Phenyliodine(III) bis(2,4,6-trichlorobenzoate) | 2 hours | 98% |

Esterification Reactions, Including Yamaguchi Esterification

One of the most prominent applications of this compound is in the synthesis of its corresponding acid chloride, 2,4,6-trichlorobenzoyl chloride, which is the key reagent in the Yamaguchi esterification. wikipedia.orgorganic-chemistry.orgnih.gov This powerful and mild esterification method is widely used in the synthesis of complex natural products, particularly macrolides. Current time information in Cass County, US.frontiersin.org

The reaction proceeds through the formation of a mixed anhydride between the carboxylic acid substrate and 2,4,6-trichlorobenzoyl chloride. wikipedia.orgorganic-chemistry.org This mixed anhydride is then regioselectively attacked by an alcohol in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP), to furnish the desired ester. wikipedia.orgnih.gov The steric hindrance provided by the two ortho-chlorine atoms on the benzoyl group directs the nucleophilic attack of the alcohol to the carbonyl group of the substrate carboxylic acid, ensuring high regioselectivity. researchgate.net

The Yamaguchi protocol is renowned for producing high yields of esters under mild conditions with short reaction times and without significant racemization of stereocenters. organic-chemistry.orgCurrent time information in Cass County, US.

| Carboxylic Acid | Alcohol | Base | Solvent | Yield |

| Acid 3 (from Sumalactone A synthesis) | Alcohol 4 (from Sumalactone A synthesis) | Et₃N, DMAP | Toluene | 78% Current time information in Cass County, US. |

| Acid 94 (from Sorangiolide A synthesis) | Alcohol 93 (from Sorangiolide A synthesis) | Et₃N, DMAP | Toluene | 79% Current time information in Cass County, US. |

| Acid 112 (from a natural product synthesis) | Alcohol 114 (from a natural product synthesis) | i-Pr₂NEt | THF | 65% Current time information in Cass County, US. |

| Acid 142 (from a (-)-zampanolide analog synthesis) | Alcohol 141 (from a (-)-zampanolide analog synthesis) | Et₃N, DMAP | - | 60% Current time information in Cass County, US. |

Stereoselective Esterification and Suppression of Racemization

The Yamaguchi esterification is a highly effective method for the synthesis of esters, including complex macro-lactones, from carboxylic acids and alcohols. wikipedia.org This protocol is renowned for its mild reaction conditions and its ability to prevent the loss of stereochemical integrity at chiral centers, a common challenge in organic synthesis. nih.govresearchgate.net

The reaction proceeds through the formation of a mixed anhydride intermediate by reacting a carboxylic acid with 2,4,6-trichlorobenzoyl chloride in the presence of a base like triethylamine. organic-chemistry.org This intermediate is then treated with the alcohol and a stoichiometric amount of 4-dimethylaminopyridine (DMAP). nih.gov The steric hindrance provided by the two chlorine atoms in the ortho positions of the benzoyl group plays a crucial role. It directs the nucleophilic attack of DMAP to the less hindered carbonyl carbon of the carboxylic acid partner, leading to a highly reactive N-acyl pyridinium (B92312) salt. wikipedia.orgacs.org This species is then readily attacked by the alcohol to furnish the desired ester with high regioselectivity. organic-chemistry.org

A key advantage of the Yamaguchi protocol is the significant suppression of racemization. researchgate.net Research by Waldmann and Kunz demonstrated that the esterification of N-Boc-protected aspartate using this method proceeds without racemization, whereas other esterification techniques often lead to the loss of optical purity. researchgate.net This preservation of stereochemistry is attributed to the mild conditions and the structured nature of the intermediates, which disfavor processes that can lead to epimerization. researchgate.net

| Role | Reagent/Condition | Purpose |

|---|---|---|

| Activating Agent | 2,4,6-Trichlorobenzoyl chloride (TCBC) | Reacts with the carboxylic acid to form a mixed anhydride. |

| Base | Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) | Deprotonates the carboxylic acid. |

| Nucleophilic Catalyst | 4-Dimethylaminopyridine (DMAP) | Activates the mixed anhydride for attack by the alcohol. |

| Solvent | Aprotic solvents (e.g., THF, Toluene, DCM) | Provides the reaction medium. |

Thioesterification

The utility of the mixed anhydride intermediate generated from 2,4,6-trichlorobenzoyl chloride extends to the synthesis of thioesters. sci-hub.se This transformation, known as Yamaguchi thioesterification, provides a direct and efficient route to these important sulfur-containing compounds. acs.orgresearchgate.net

The methodology is analogous to the esterification process. The mixed anhydride, formed in situ from a carboxylic acid and TCBC, reacts readily with a thiol in the presence of DMAP. researchgate.net This reaction yields the corresponding thioester rapidly and in high yields, typically in the range of 80-90%. sci-hub.se The protocol is valued for its operational simplicity and effectiveness under mild conditions. researchgate.net Modified versions of the Yamaguchi reagent have also been developed and applied to thioesterification reactions. nih.govfrontiersin.org

| Step | Description | Reactants | Product |

|---|---|---|---|

| 1 | Formation of Mixed Anhydride | Carboxylic Acid + TCBC + Base | Mixed Carboxylic-Trichlorobenzoic Anhydride |

| 2 | Thioester Formation | Mixed Anhydride + Thiol + DMAP | Thioester + this compound |

Amidation Reactions and Peptide Synthesis

The formation of an amide bond is the cornerstone of peptide synthesis. The reactivity of the mixed anhydride derived from this compound can be harnessed for this purpose, providing a powerful tool for constructing peptides. nih.govsci-hub.se When the mixed anhydride intermediate is treated with a primary or secondary amine, it undergoes nucleophilic acyl substitution to form an amide bond, typically with yields around 90%. sci-hub.se

A significant challenge in peptide synthesis is the prevention of racemization at the chiral α-carbon of the amino acids during the coupling step. The mild conditions of the Yamaguchi protocol are highly effective at suppressing this unwanted side reaction. acs.orguantwerpen.be Modified Yamaguchi reagents have been specifically designed to serve as racemization-suppressing coupling agents for both solution-phase and solid-phase peptide synthesis. acs.orgresearchgate.net These reagents have been successfully used to synthesize dipeptides with various protecting groups (Fmoc, Boc, Cbz) with no detectable epimerization. uantwerpen.be

Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the dominant methodology for the routine production of peptides. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.comuci.edu While standard SPPS protocols commonly employ coupling reagents such as carbodiimides (e.g., DIC) or aminium/uronium salts (e.g., HBTU, HATU), the principles of Yamaguchi activation are also applicable. peptide.com

Modified Yamaguchi reagents have been successfully utilized to assemble oligopeptides on a solid support. acs.org For instance, a decapeptide was manually synthesized on a Rink Amide MBHA resin using a modified TCBC-based coupling agent in conjunction with the standard Fmoc/t-Bu protection strategy. acs.org This demonstrates that the mixed-anhydride-based method can be effectively integrated into SPPS workflows, offering an alternative that is particularly valuable when suppression of racemization is critical. acs.org

Protection of Amines and Alcohols

Beyond its primary role as a carboxylic acid activator, 2,4,6-trichlorobenzoyl chloride can also be used to install a protecting group on amine and alcohol functionalities. researchgate.net The 2,4,6-trichlorobenzoyl group is stable under various reaction conditions but can be removed when necessary.

Reaction of TCBC with an alcohol or an amine, typically in the presence of a non-nucleophilic base, leads to the formation of the corresponding ester or amide. This transformation effectively "masks" the hydroxyl or amino group, preventing it from participating in subsequent chemical steps. An example of this application was reported by Glorius and co-workers, who used TCBC to protect the alcohol group in tert-butyl hydroxycarbamate during the synthesis of amidation partners. researchgate.net

| Functional Group | Reaction | Protected Product |

|---|---|---|

| Alcohol (R-OH) | R-OH + TCBC + Base | 2,4,6-Trichlorobenzoyl Ester |

| Amine (R-NH2) | R-NH2 + TCBC + Base | 2,4,6-Trichlorobenzoyl Amide |

Applications in Specialized Chemical Synthesis and Materials Science

Pharmaceutical and Agrochemical Intermediates

The structural characteristics of 2,4,6-trichlorobenzoic acid make it an important intermediate in the synthesis of various pharmaceutical and agrochemical compounds.

Synthesis of Aryl Aminopyrazole Benzamides (Non-steroidal Selective Glucocorticoid Receptor Agonists)

This compound is a reactant in the synthesis of aryl aminopyrazole benzamides. These compounds are of interest in medicinal chemistry as they can function as non-steroidal selective glucocorticoid receptor agonists nih.govnih.govgoogle.com. Glucocorticoid receptors are involved in various physiological processes, and selective agonists are sought after for their potential to offer therapeutic benefits with fewer side effects than traditional steroidal drugs. The synthesis of these complex benzamides involves the formation of an amide bond between the carboxylic acid group of this compound and an aminopyrazole core structure.

Synthesis of 3,4,7-Trisubstituted Coumarins (Antifungals)

While various methods exist for the synthesis of coumarins, which are known for their broad spectrum of biological activities including antifungal properties, the direct use of this compound in the synthesis of 3,4,7-trisubstituted coumarins is not extensively detailed in readily available literature. nih.govmdpi.comfrontiersin.orgmdpi.comresearchgate.net General coumarin (B35378) synthesis often involves reactions like the Pechmann condensation, Knoevenagel condensation, or the Perkin reaction, which utilize different starting materials. nih.gov The potential incorporation of a 2,4,6-trichlorobenzoyl moiety would likely proceed through a Friedel-Crafts acylation or a similar reaction to attach the acyl group to a pre-formed coumarin nucleus or a suitable precursor.

Solid-Phase Synthesis of Saphenamycin (B1681439) Analogs (Antimicrobial Activity)

Saphenamycin and its analogs are known for their antimicrobial properties. The solid-phase synthesis of these compounds allows for the rapid generation of a library of analogs for structure-activity relationship studies. This method often involves the acylation of a core saphenic acid structure with various substituted benzoic acids. While it is plausible that this compound could be used in such a synthesis to introduce a trichlorobenzoyl group onto the saphenic acid scaffold, specific examples detailing its use are not prevalent in the reviewed literature. The general strategy, however, supports the use of a diverse range of benzoic acid derivatives to explore the impact of different substituents on antimicrobial activity.

Precursor for Herbicide Formulations

Certain isomers of trichlorobenzoic acid, such as 2,3,6-trichlorobenzoic acid (2,3,6-TBA), are known to be used in herbicide formulations. mdpi.com These compounds can act as plant growth regulators, disrupting normal development in targeted weed species. While this compound is also classified within this group of aromatic acid herbicides, specific details on its direct use as a precursor in commercial herbicide formulations are less common in the public domain compared to its isomers. The herbicidal activity of these compounds is often related to their ability to mimic or interfere with plant hormones.

Materials Science Applications

The chlorinated nature of this compound also lends itself to applications in materials science, particularly in the development of flame retardants.

Flame Retardant Monomer Synthesis

Halogenated compounds are widely used in the formulation of flame retardants. They can be incorporated into polymers either as additives or as reactive monomers that become an integral part of the polymer backbone. The synthesis of flame retardant monomers from compounds like this compound would typically involve converting the carboxylic acid to a more reactive form, such as an acyl chloride (2,4,6-trichlorobenzoyl chloride), which can then be reacted with other monomers to form a flame-retardant polymer. wikipedia.orgsigmaaldrich.comenamine.netresearchgate.netnih.govbiosynth.comturi.orggoogle.comrsc.orgresearchgate.netresearchgate.netsigmaaldrich.com The presence of chlorine atoms in the resulting polymer can help to suppress combustion by interfering with the radical chain reactions that occur in the gas phase during a fire.

Role in the Synthesis of Complex Natural Products

Total Synthesis of Methymycin and Methynolide

The total synthesis of the macrolide antibiotic methymycin and its aglycone, methynolide, has been accomplished using various strategies, with the Yamaguchi macrolactonization being a key ring-closing step in several approaches. In one synthesis, the seco-acid of (+)-methynolide was cyclized using 2,4,6-trichlorobenzoyl chloride. acs.org This method, employing the mixed anhydride (B1165640) of this compound, proved effective for the formation of the 12-membered lactone ring structure characteristic of methynolide. acs.orgresearchgate.net The reaction proceeds by activating the carboxyl group of the seco-acid, which then undergoes intramolecular attack by the hydroxyl group to form the macrocycle.

Another approach to methynolide and its epimer, 10-epi-methynolide, also utilized a macrolactonization strategy as a pivotal step. bris.ac.uk Following the construction of the linear carbon skeleton through the coupling of key segments, the final ring closure to form the lactone is often a challenging transformation. The use of the Yamaguchi protocol provides a reliable method to achieve this cyclization in good yields. researchgate.net

| Precursor | Reagent System | Product | Ring Size | Reference |

| Seco-acid of (+)-methynolide | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, DMAP | (+)-Methynolide | 12-membered | acs.orgresearchgate.net |

| Seco-acid of DL-2,4,6-tridemethyl-3-deoxymethynolide | 2,4,6-Trichlorobenzoyl chloride, DMAP | DL-2,4,6-tridemethyl-3-deoxymethynolide | 12-membered | researchgate.net |

Total Synthesis of Solandelactone E

In the asymmetric total synthesis of Solandelactone E, an eight-membered marine oxylipin, 2,4,6-trichlorobenzoyl chloride was employed for the critical macrolactonization step. researchgate.netbris.ac.uk The synthesis reported by Robinson and Aggarwal involved the preparation of a linear hydroxy acid precursor. bris.ac.uk The Yamaguchi lactonization of this precursor successfully yielded the eight-membered lactone core of Solandelactone E. researchgate.netbris.ac.uk The reaction involved treating the hydroxy acid with 2,4,6-trichlorobenzoyl chloride and triethylamine, followed by the addition of DMAP in toluene at elevated temperatures. bris.ac.uk This strategy proved to be a more effective approach for constructing the challenging medium-sized ring compared to other methods like ring-closing metathesis. bris.ac.uk

| Precursor | Reagent System | Product | Ring Size | Reference |

| Hydroxy acid precursor 9 | 1. 2,4,6-Trichlorobenzoyl chloride, Et3N, THF2. DMAP, Toluene | Lactone 10 | 8-membered | bris.ac.uk |

Total Synthesis of Amphidinolide F

The first total synthesis of Amphidinolide F, a complex and densely functionalized 25-membered macrolide, also utilized the Yamaguchi macrolactonization as a key step. nih.gov In the final stages of the synthesis, the seco-acid precursor was subjected to various cyclization conditions. The Yamaguchi conditions, involving 2,4,6-trichlorobenzoyl chloride, triethylamine, and DMAP, were found to be the optimal method for constructing the large macrolactone ring of the target molecule. researchgate.netnih.gov This step was crucial for completing the synthesis and confirming the absolute and relative stereochemistry of the natural product. nih.gov The successful application of this method highlights its utility in the formation of large, sterically demanding macrocycles that are often found in complex marine natural products. researchgate.net

| Precursor | Reagent System | Product | Ring Size | Reference |

| Seco-acid 42 | Yamaguchi conditions (2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP) | Cyclized product 43 | 25-membered | nih.gov |

Synthesis of (+)-Peloruside A

Multiple total syntheses of (+)-Peloruside A, a potent microtubule-stabilizing agent isolated from a marine sponge, have prominently featured the Yamaguchi macrolactonization. acs.orgnih.govresearchgate.netresearchgate.netnih.gov In a convergent synthesis by Ghosh et al., the linear seco-acid, formed by the coupling of two advanced segments, was cyclized to form the 16-membered macrolactone. acs.orgnih.govresearchgate.net The Yamaguchi lactonization protocol, using 2,4,6-trichlorobenzoyl chloride and DMAP, provided the desired macrolactone in good yield, demonstrating its efficiency in this context. researchgate.net

Similarly, another synthesis of (+)-Peloruside A employed an intramolecular esterification using 2,4,6-trichlorobenzoyl chloride to form the macrocycle. researchgate.netnih.gov This step was performed by treating the seco-acid with 2,4,6-trichlorobenzoyl chloride and diisopropylethylamine, followed by the addition of DMAP in toluene. nih.gov The reliability of the Yamaguchi macrolactonization has made it a go-to method in the various synthetic routes developed for this complex and biologically important molecule. researchgate.netpitt.edu

| Precursor | Reagent System | Product | Ring Size | Reference |

| Seco-acid of Peloruside A | 2,4,6-Trichlorobenzoyl chloride, DMAP | Macrolactone 19 | 16-membered | acs.orgresearchgate.net |

| Seco-acid precursor | 2,4,6-Trichlorobenzoyl chloride, i-Pr2NEt, DMAP, Toluene | Peloruside A macrolactone | 16-membered | nih.gov |

Synthesis of Palmerolide A

The synthesis of Palmerolide A, a cytotoxic macrolide with a 20-membered ring, has also been achieved utilizing the Yamaguchi protocol for the key macrolactonization step. researchgate.net In one synthetic approach, the final ring closure was accomplished by coupling the carboxylic acid and alcohol subunits of the seco-acid precursor. researchgate.net The use of 2,4,6-trichlorobenzoyl chloride (TCBC) in this intramolecular esterification was critical for the successful formation of the large lactone ring. This application underscores the versatility of the Yamaguchi method in synthesizing a wide range of macrolide structures, from medium-sized to large, complex rings.

| Precursor | Reagent System | Product | Ring Size | Reference |

| Seco-acid precursor | 2,4,6-Trichlorobenzoyl chloride (TCBC) | Palmerolide A macrolactone | 20-membered | researchgate.net |

Environmental Chemistry and Degradation Studies

Environmental Persistence and Sorption Characteristics

2,4,6-Trichlorobenzoic acid is recognized as a recalcitrant metabolite in the environment. asm.org Its persistence is significantly influenced by its sorption characteristics in soil and aquatic systems. Batch equilibrium adsorption studies have shown that the adsorption of this compound is generally low across various soil components. asm.org The sorption process is well-described by the pseudo second-order kinetic model. asm.org

The sorption of this compound in soil is influenced by several key components, primarily total organic carbon and the presence of metal oxides. asm.org Research has demonstrated a linear relationship between the distribution coefficient (Kd) of this compound and both the total organic carbon (TOC) content and the surface area of the soil. asm.org This indicates that soils with higher organic matter and greater surface area will exhibit a higher capacity for adsorbing this compound.

The following table summarizes the sorption characteristics of this compound on various soil components.

| Soil Component | Log Koc (L/kg) | Sorption Capacity |

| Untreated Soil | 0.82 - 3.10 | Low |

| Soil with variable Fe/Mn oxides | Low | Low |

| Soil with variable organic carbon | Low | Low |

Data sourced from Bello, O. S., et al. (2015). asm.org

The oxygen content of the environment plays a critical role in the sorption behavior of this compound. Studies have shown that sorption is impeded under anoxic (oxygen-deficient) conditions. asm.org This is attributed to the reductive dissolution of iron compounds in the soil under anoxic conditions, which likely hinders the sorption of the acid. asm.org Conversely, habitats that experience fluctuating oxygen concentrations are considered more suitable for the mineralization of this compound and similar xenobiotic compounds. asm.org

Dissolved organic carbon (DOC) in soil water can facilitate the sorption of this compound. asm.org Research has shown the existence of DOC-mediated sorption, a process that appears to be enhanced at lower pH levels. asm.org This suggests that in more acidic environments, the presence of dissolved organic matter can increase the extent to which this compound is bound to soil particles.

Fluctuations in both redox potential and pH have a notable negative impact on the sorption and partitioning of this compound, particularly in anoxic experiments. asm.org These fluctuations can also affect the oxidation of organic matter, further influencing the compound's behavior in the soil. asm.org The sorption of this compound is enhanced at lower pH, indicating that soil acidity is a significant factor in its environmental mobility. asm.org

Biodegradation and Biotransformation Pathways

The breakdown of this compound in the environment is primarily a result of microbial activity. The structure of the compound, with its three chlorine atoms on the benzene (B151609) ring, makes it relatively resistant to degradation.

Several bacterial strains have been identified that are capable of degrading chlorinated aromatic compounds, which are structurally similar to this compound. For instance, Ralstonia eutropha JMP134 is known to grow on 2,4,6-trichlorophenol (2,4,6-TCP) as a sole carbon source, and its degradation pathway has been studied. oup.com The degradation of 2,4,6-TCP by this bacterium is inducible and involves a series of enzymatic reactions. oup.com

The degradation of another related compound, 2,3,6-trichlorobenzoic acid (2,3,6-TBA), has been demonstrated by a co-culture of anaerobic and aerobic bacteria. mdpi.com In this process, anaerobic bacteria reductively remove a chlorine atom, producing 2,5-dichlorobenzoate, which is then mineralized by aerobic bacteria. mdpi.com This suggests that a combination of anaerobic and aerobic conditions can be effective for the complete breakdown of trichlorinated benzoic acids.

The following table lists microbial species involved in the degradation of related chlorinated aromatic compounds.

| Microbial Species | Compound Degraded | Key Findings |

| Ralstonia eutropha JMP134 | 2,4,6-Trichlorophenol | Degrades 2,4,6-TCP as a sole carbon source via an inducible pathway. oup.com |

| Anaerobic and Aerobic Bacteria Co-culture | 2,3,6-Trichlorobenzoic acid | Anaerobic dechlorination followed by aerobic mineralization. mdpi.com |

Hydrodehalogenation Reactions

Hydrodehalogenation is a chemical process that can be employed to remove chlorine atoms from aromatic compounds like this compound, typically converting them into less toxic substances.

The Raney Al-Ni alloy has proven to be an effective reagent for the hydrodehalogenation of chlorinated benzoic acids. This process successfully degrades these persistent organic pollutants by removing chlorine substituents from the aromatic ring. The complete dehalogenation of various chlorinated benzoic acids using a Raney Al-Ni alloy yields benzoic acid as the final product. Studies have demonstrated high removal efficiency for these compounds in aqueous solutions under ambient conditions.

Kinetic studies of the hydrodehalogenation of chlorinated benzoic acids with Raney Al-Ni alloy indicate that the reaction follows first-order kinetics. The rate of dehalogenation can be enhanced through specific preparation methods for the alloy. For instance, a nano-structured Raney Al-Ni alloy prepared via a mechano-thermal approach has been shown to exhibit enhanced kinetics for the removal of chlorinated benzoic acids compared to commercially available alloys.

Kinetic Parameters for Dehalogenation of Chlorinated Benzoic Acids

| Parameter | Description | Finding | Reference |

|---|---|---|---|

| Reaction Order | The order of the reaction with respect to the chlorinated benzoic acid concentration. | First-order | ncsu.edu |

| Catalyst | Material used to facilitate the hydrodehalogenation reaction. | Raney Al-Ni Alloy | ncsu.edu |

| End Product | The final product after complete dehalogenation. | Benzoic Acid | ncsu.edu |

| Catalyst Preparation | Method of preparing the catalyst that led to improved performance. | Mechano-thermal approach | ncsu.edu |

Adsorption and Removal from Aqueous Systems

Research indicates that DOC-mediated sorption of 2,4,6-TCB appears to be enhanced at a lower pH. nih.govresearchgate.net Under anoxic conditions, fluctuations in redox potential and pH can negatively impact sorption. nih.govresearchgate.net Specifically, the reductive dissolution of iron compounds may hinder the adsorption of 2,4,6-TCB. nih.gov Kinetic analysis of the adsorption process has shown that the sorption of 2,4,6-TCB onto soil components is well-described by the pseudo-second-order kinetic model. nih.govresearchgate.net

Adsorption Parameters for this compound

| Parameter | Observation | Reference |

|---|---|---|

| Adsorption Level | Adsorption was low across various soil components. | nih.govsigmaaldrich.com |

| Kinetic Model | Sorption was well-described by the pseudo-second-order model. | nih.govresearchgate.net |

| Effect of pH | DOC-mediated sorption is enhanced at lower pH. | nih.govresearchgate.net |

| Effect of Anoxic Conditions | Fluctuating redox potential and pH had a negative impact on sorption. Reductive dissolution of iron compounds possibly impeded sorption. | nih.gov |

Adsorption Mechanisms on Various Adsorbents (e.g., Groundnut Shell)

The removal of this compound (2,4,6-TCB) from aqueous environments through adsorption onto various materials, particularly agricultural waste products like groundnut shells, has been a subject of scientific investigation. The use of groundnut shells, in both their natural (unmodified) and carbonized forms, demonstrates the potential for low-cost, effective adsorbents in water remediation. sra.com.ng

Studies have shown that the adsorption process is complex and can be governed by more than one mechanism. sra.com.ng The efficiency of these adsorbents is significantly influenced by their physical and chemical properties. For instance, the carbonization of groundnut shells has been found to substantially improve their surface area and, consequently, their adsorption capacity for hydrophobic organic chemicals like 2,4,6-TCB. sra.com.ng This enhancement is attributed to the increased porosity and surface functional groups created during the carbonization process.

Adsorption Kinetics (Pseudo-Second-Order Model)

The kinetics of the adsorption of this compound onto adsorbents like groundnut shells have been effectively described by the pseudo-second-order kinetic model. sra.com.ngsra.com.ng This model is frequently used to evaluate the performance of adsorbents in capturing pollutants from aqueous solutions and provides insight into the rate-controlling step of the adsorption process. ncsu.edunih.govresearchgate.net

The pseudo-second-order model assumes that the rate of adsorption is proportional to the square of the number of unoccupied active sites on the adsorbent surface. chemrxiv.orgmdpi.com This suggests that the rate-limiting step may be chemisorption, involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate. nih.gov The model's high correlation coefficient (R²) in various studies indicates its suitability for describing the experimental data for the adsorption of 2,4,6-TCB and related compounds. sra.com.ngncsu.edu

The general equation for the pseudo-second-order model is: dqt / dt = k2 (qe - qt)² where:

qe (mg/g) is the amount of solute adsorbed at equilibrium.

qt (mg/g) is the amount of solute adsorbed at time t.

k2 (g/mg·min) is the rate constant of the pseudo-second-order adsorption. chemrxiv.org

The successful application of this model implies that the adsorption process is likely controlled by chemical processes, and the rate is dependent on the adsorption capacity of the material. researchgate.netnih.gov

Table 1: Pseudo-Second-Order Kinetic Model Parameters for Adsorption

| Adsorbate | Adsorbent | qe (mg/g) (Experimental) | qe (mg/g) (Calculated) | k2 (g/mg·min) | R² |

| 2,4,6-Trichlorophenol | Nut Shell Activated Carbon | 33.5 | 31.9 | - | 0.9987 |

| 2,4,6-Trichlorophenol | Flamboyant Pod Bark Activated Carbon | - | - | - | 0.999 |

Note: Data for 2,4,6-Trichlorophenol, a structurally similar compound, is presented to illustrate the applicability of the model. The symbol '-' indicates that the specific data was not provided in the cited source. ncsu.eduresearchgate.net

Influence of pH on Removal Efficiency

The pH of the aqueous solution is a critical parameter that significantly affects the removal efficiency of this compound through adsorption. sra.com.ng Research indicates that the removal of 2,4,6-TCB is notably enhanced at lower pH values. sra.com.ngsra.com.ng This pH dependency is linked to the chemical nature of both the 2,4,6-TCB molecule and the surface of the adsorbent.

This compound is a weak acid. In solutions with a pH below its acid dissociation constant (pKa), the molecule will predominantly exist in its non-ionized, molecular form. researchgate.net This un-dissociated state is generally more amenable to adsorption onto surfaces, particularly for hydrophobic interactions. researchgate.netmdpi.com As the pH of the solution increases above the pKa, the carboxylic acid group deprotonates, forming a negatively charged carboxylate anion. solubilityofthings.com

Simultaneously, the surface charge of the adsorbent is also pH-dependent. Many adsorbents, including those derived from agricultural waste, have a point of zero charge (pHpzc), which is the pH at which their surface is electrically neutral. sra.com.ng At a solution pH below the pHpzc, the adsorbent surface tends to be positively charged, while at a pH above the pHpzc, the surface becomes negatively charged. sra.com.ngnih.gov

Therefore, at lower pH values (acidic conditions), two factors favor increased adsorption:

2,4,6-TCB is in its less soluble, non-ionized form.

The adsorbent surface may be positively charged, leading to electrostatic attraction with any anionic form of the acid or stronger interaction with the molecular form.

As the pH rises into the alkaline range, the adsorption capacity typically decreases. This is due to the electrostatic repulsion that occurs between the negatively charged 2,4,6-TCB anions and the increasingly negative surface charge of the adsorbent. researchgate.net Studies on similar compounds like 2,4,6-trichlorophenol have consistently shown that adsorption is more favorable in acidic conditions and decreases sharply as the pH becomes more alkaline. bibliotekanauki.plnih.gov

Table 2: Effect of pH on Adsorption

| Compound | Adsorbent | Optimal pH Range for Adsorption | Reason for Decreased Efficiency at Higher pH |

| This compound | Groundnut Shell | Lower pH (Acidic) | Electrostatic repulsion between negatively charged adsorbate and adsorbent surface. |

| 2,4,6-Trichlorophenol | Pine Bark Powder | ~ pH 6.0 | Electrostatic repulsion between negatively charged chlorophenolate anions and the adsorbent surface. |

| 2,4,6-Trichlorophenol | Agricultural Wastes | Acidic (pH < 7) | Sharp decrease in adsorption capacity at pH > 7. |

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serves as the cornerstone for analyzing 2,4,6-Trichlorobenzoic acid. These methods allow for the separation of the compound from complex matrices and its subsequent quantification.

HPLC is a widely utilized technique for the analysis of non-volatile or thermally sensitive compounds like this compound. ekb.eg It offers robust and sensitive separation, making it suitable for purity assessment and impurity profiling. ekb.eg

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of this compound. sielc.com A typical RP-HPLC method involves a non-polar stationary phase (like C18) and a polar mobile phase. thaiscience.inforesearchgate.net For this compound, a simple isocratic method can be employed using a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid to ensure the analyte is in its protonated form for better retention and peak shape. sielc.com

Table 1: Example of HPLC Method Validation Parameters (based on an analogous compound)

| Parameter | Specification | Result |

|---|---|---|

| Specificity | No interference at the analyte's retention time. | All known impurities were well resolved from the main peak. ekb.eg |

| Linearity (r²) | ≥ 0.999 | The coefficient of determination (r²) was found to be 0.999. ekb.eg |

| Accuracy (% Recovery) | Typically 80-120% | Recoveries were between 80% and 120% for impurities at various levels. ekb.eg |

| Precision (% RSD) | ≤ 15% for impurities | The relative standard deviation (% RSD) was less than 15% in all precision studies. ekb.eg |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 | Established based on the concentration giving a S/N ratio of 3:1. ekb.eg |

| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 | Established based on the concentration giving a S/N ratio of 10:1. ekb.eg |

A typical set of conditions for an RP-HPLC analysis of this compound is detailed in the following table. sielc.com

Table 2: HPLC Operating Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 (Reverse-Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid sielc.com |

| Detection | UV sielc.com |

| Notes | For Mass Spectrometry (MS) compatibility, phosphoric acid can be replaced with formic acid. sielc.com |

Impurity profiling is the identification and quantification of all potential impurities in a substance. rroij.com For active pharmaceutical ingredients (APIs), stringent control of impurities is critical as they can affect the quality and safety of the final drug product. ekb.eg HPLC is a primary tool for impurity profiling due to its high sensitivity and resolving power. ekb.eg In the synthesis of halogenated benzoic acids, impurities can arise from incomplete reactions or side reactions. ekb.eg For example, in the synthesis of a related compound, incomplete fluorination resulted in various chloro-fluoro benzoic acid impurities. ekb.eg A validated HPLC method must be able to separate the main compound, this compound, from all process-related impurities and degradation products. ekb.egiajps.com According to ICH guidelines, impurities present above a certain threshold (typically 0.1%) must be identified. iajps.com

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. vwr.com While carboxylic acids like this compound can be analyzed directly, they often require derivatization to increase their volatility and improve chromatographic performance. accustandard.comresearchgate.net A common approach is to convert the carboxylic acid to its corresponding methyl ester using a derivatizing agent like diazomethane. accustandard.comresearchgate.net High-resolution gas chromatography has been used to assess the purity of this compound, achieving purities of 99.5% and higher. google.com

The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds, particularly those containing halogens. gcms.cz This makes GC-ECD an exceptionally suitable technique for the trace analysis of chlorinated compounds like this compound. acs.orgthermofisher.com The high selectivity of the ECD allows for the detection of these compounds in complex matrices with minimal interference. thermofisher.com The method has been successfully applied to determine residues of the isomeric 2,3,6-trichlorobenzoic acid in environmental and agricultural samples. acs.org The procedure typically involves extraction from the sample matrix, derivatization to a more volatile form, and subsequent analysis by GC-ECD. accustandard.com

GC-Mass Spectrometry combines the separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. asm.orgresearchgate.net This technique is a definitive method for the structural confirmation of this compound and its impurities. nih.gov After separation on the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification. s4science.at For this compound, the mass spectrum shows characteristic peaks corresponding to the molecular ion and its isotopic pattern, as well as specific fragment ions. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| NIST Number | 237519 nih.gov |

| Total Peaks | 130 nih.gov |

| Top Peak (m/z) | 207 nih.gov |

| 2nd Highest Peak (m/z) | 209 nih.gov |

| 3rd Highest Peak (m/z) | 224 nih.govnih.gov |

GC-MS is also used for quantitative analysis, often in selected ion monitoring (SIM) mode, which increases sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. researchgate.netmdpi.com

Gas Chromatography (GC)

Capillary Electrophoresis for Quantitation

Capillary electrophoresis (CE) is a high-resolution separation technique that can be used for the accurate quantitation of proteins in various fluids. google.com In this context, this compound (TCBA) serves as a highly suitable internal standard. google.com The methodology involves adding a known quantity of TCBA to a protein-containing sample. google.com The mixture is then subjected to capillary electrophoresis, which separates the protein components from the internal standard based on their electrophoretic mobility. google.com

By measuring the detector signal (typically UV absorbance at 214 nm) for both the protein and the TCBA, a ratio of their signals can be calculated. google.com The concentration of the protein in the original sample is then determined by comparing this ratio to a standard curve, which is generated by plotting known protein concentrations against the ratio of the protein signal to the internal standard signal. google.com This internal standard method effectively corrects for variations in injection volume and other instrumental factors, leading to high precision and accuracy in protein quantitation. google.com

The effectiveness of an internal standard in capillary electrophoresis depends on its ability to be well-separated from the analyte peaks. google.com The degree of separation between this compound and various protein components is a function of the pH of the electrophoresis buffer. google.com This is because pH affects the charge of both the proteins and the acidic internal standard, thereby influencing their electrophoretic mobilities.

Research comparing this compound (TCBA) with 2,4-Dichlorobenzoic acid (DCBA) as internal standards has shown that the choice of standard can be optimized based on the buffer pH. google.com Specifically, the separation between the protein prealbumin and the internal standard varies with pH. At pH values greater than 10.3, the separation between prealbumin and DCBA is greater than the separation observed with TCBA. google.com Therefore, for analyses conducted at a high pH, DCBA may be the preferred internal standard to ensure baseline resolution, whereas TCBA is a highly effective standard at lower pH ranges. google.com

Table 3: Internal Standard Separation from Prealbumin in Capillary Electrophoresis

| pH of Buffer | Internal Standard | Degree of Separation from Prealbumin |

|---|---|---|

| > 10.3 | This compound (TCBA) | Good |

| > 10.3 | 2,4-Dichlorobenzoic acid (DCBA) | Greater than TCBA |

| < 10.3 | This compound (TCBA) | Suitable for use |

Source: Data derived from patent information. google.com

Spectroscopic Techniques

Fourier Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for identifying organic compounds and studying their transformation in the environment. allsubjectjournal.comnih.gov The technique works by measuring the absorption of infrared radiation by a sample, which causes molecular vibrations at specific frequencies corresponding to the molecule's functional groups. nih.gov The resulting FTIR spectrum serves as a unique molecular "fingerprint." nih.gov

For this compound, FTIR can be used to identify the characteristic absorption bands associated with its key functional groups: the carboxylic acid (O-H and C=O stretching), the carbon-chlorine bonds (C-Cl stretching), and the substituted benzene (B151609) ring. researchgate.net In environmental studies, FTIR is used to monitor the fate and degradation of pollutants. nih.gov For example, if this compound undergoes environmental weathering or biodegradation, changes in its chemical structure would be reflected in its FTIR spectrum. The disappearance of the parent compound's peaks and the appearance of new peaks corresponding to degradation byproducts can be tracked over time. By calculating indices related to specific functional groups, such as a Carbonyl Index, one can quantitatively assess the degree of chemical alteration. nih.gov This makes FTIR a powerful, non-destructive tool for studying the environmental persistence and transformation of this compound. allsubjectjournal.com

Table 4: Characteristic FTIR Absorption Bands for this compound Functional Groups

| Functional Group | Type of Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1720 - 1680 |

| Aromatic Ring | C=C stretch | 1600 - 1450 |

| Aryl-Chloride | C-Cl stretch | 1100 - 800 |

Note: These are approximate ranges based on characteristic frequencies for the respective functional groups. researchgate.net

X-ray Diffraction (XRD) for Environmental Studies

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to analyze the structure of crystalline materials. researchgate.net In environmental science, XRD can be instrumental in identifying the presence of crystalline pollutants like this compound in soil and sediment samples. The method is based on the principle that when a beam of X-rays interacts with a crystalline sample, it produces a unique diffraction pattern. researchgate.net This pattern is a fingerprint of the compound's crystal lattice structure.

The structure and hydrogen-bonding pattern of this compound have been reported, providing the necessary reference data for its identification. sigmaaldrich.comchemicalbook.com By comparing the diffraction pattern of an environmental sample to the known pattern of pure this compound, its presence can be confirmed. While XRD is highly effective for identifying crystalline phases, its sensitivity for quantifying trace amounts in complex environmental mixtures can be limited. epa.sa.gov.au

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. researchgate.net Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is relatively simple due to the symmetry of the molecule. It typically shows a singlet for the two aromatic protons, as their chemical environments are identical. The chemical shift of this peak provides information about the electronic environment of the aromatic ring, which is influenced by the electron-withdrawing chlorine atoms and the carboxylic acid group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are observed for the different carbon atoms in the benzene ring and the carboxylic acid group. The chemical shifts of the carbon atoms attached to chlorine are significantly different from those of the other ring carbons, aiding in the complete structural assignment.

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Aromatic) | ~7.27 | Singlet |

| ¹³C (Carboxyl) | Variable | Singlet |

| ¹³C (C-Cl) | Variable | Singlet |

| ¹³C (C-H) | Variable | Singlet |

| ¹³C (C-COOH) | Variable | Singlet |

Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Characterization

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, MS provides a distinct mass spectrum characterized by the molecular ion peak and specific fragmentation patterns.

The molecular weight of this compound is 225.457 g/mol . nist.gov The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of three chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This isotopic signature is a key identifier for chlorine-containing compounds. Common fragmentation pathways involve the loss of the carboxylic acid group (-COOH) or chlorine atoms.

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₃Cl₃O₂ nist.gov |

| Molecular Weight | 225.457 nist.gov |

| Monoisotopic Mass | 223.919862 Da nih.gov |

| Major Fragments (m/z) | 207, 209, 224 nih.govnih.gov |

Purity and Assay Determination

Determining the purity of this compound is essential for its use in chemical synthesis and as a reference standard.

Titration Analysis

Titration is a classic and reliable quantitative chemical analysis method used to determine the concentration of an identified analyte. For an acidic compound like this compound, an acid-base titration is the standard method for assay determination.

Theoretical Studies and Computational Chemistry

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the forces governing them are fundamental to the chemical and physical properties of 2,4,6-Trichlorobenzoic acid. Crystallographic studies, which provide experimental data for computational analysis, have elucidated its solid-state structure in detail.

One study revealed an uncommon crystal structure with twelve molecules in the asymmetric unit (Z = 12), organized in the P21/n space group. ru.nl This complexity arises from the arrangement of the molecules into distinct dimeric forms within the crystal lattice. The analysis identified one complete carboxylic acid dimer situated in a general position and a second unique dimer, half of which is located at a crystallographic inversion center. ru.nl

Notably, the carboxyl bond lengths and angles are nearly equivalent across the three independent acid molecules in the asymmetric unit. ru.nl This contrasts with highly ordered systems where distinct single (C-O) and double (C=O) bond characteristics are more sharply defined. ru.nl

| Property | Value |

| Molecular Formula | C₇H₃Cl₃O₂ |

| Molecular Weight | 225.46 g/mol |

| CAS Number | 50-43-1 |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| Molecules per Asymmetric Unit (Z') | 3 (forming 1.5 dimers) |

This interactive table summarizes key structural and identifying properties of this compound.

The defining feature of the solid-state conformation of this compound is its formation of hydrogen-bonded dimers. ru.nlacs.org The carboxylic acid groups of two separate molecules interact, with the hydroxyl hydrogen of one molecule forming a hydrogen bond with the carbonyl oxygen of the other, and vice-versa. This creates a characteristic cyclic arrangement.

The crystallographic analysis of this compound confirms this dimeric hydrogen-bonding pattern. ru.nl The presence of one and a half unique dimers in the asymmetric unit underscores the specific and repeating nature of this intermolecular interaction, which is the primary force governing the packing of the molecules in the crystalline state. ru.nl

Computational Modeling of Reactivity and Mechanisms

While this compound is utilized as a reactant in various chemical syntheses, detailed computational studies modeling its specific reaction mechanisms are not extensively represented in the surveyed literature. It is employed as a reactant or co-catalyst in processes such as the reductive cleavage of halogenated benzoic acids, the synthesis of non-steroidal selective glucocorticoid receptor agonists, and the creation of flame retardant monomers. bohrium.comepdf.pub These applications suggest a rich reactivity profile that presents opportunities for future theoretical investigation into reaction pathways, transition states, and kinetic profiles using computational methods like Density Functional Theory (DFT).

Prediction of Environmental Fate and Interactions

Computational and kinetic models are instrumental in predicting the behavior of this compound in the environment. As a member of the chlorobenzoic acid family, it is recognized as a crucial and recalcitrant metabolite, meaning it resists degradation. researchgate.net

Studies have focused on its sorption (adhesion) to soil components, a key process controlling its mobility and bioavailability. The influence of soil organic carbon and metal oxide phases on its sorption has been investigated under both oxic (oxygen-rich) and anoxic (oxygen-poor) conditions. researchgate.net The sorption process was found to be well-described by a pseudo second-order kinetic model. researchgate.netsra.com.ng This type of model suggests that the rate-limiting step may be chemical sorption involving valence forces through the sharing or exchange of electrons.

Further research into its interaction with adsorbents derived from agricultural waste, such as groundnut shells, also found that the adsorption kinetics followed a pseudo-second-order model. sra.com.ng The efficiency of its removal from aqueous solutions was observed to be greater at a lower pH. sra.com.ng

From a biodegradation perspective, this compound is known to be a possible degradation intermediate of Polychlorinated Biphenyls (PCBs) in contaminated soil, indicating its role in microbial transformation pathways. bohrium.com The structure of microbial biofilm communities grown on this compound as a sole carbon source has been studied, providing insight into the organisms and community dynamics involved in its breakdown.

Quantitative Structure-Activity Relationship (QSAR) models, a computational approach that relates chemical structure to biological or environmental activity, have been referenced in the context of predicting the toxicity of benzoic acids. researchgate.netsra.com.ng Such predictive models are essential tools for assessing the potential environmental risk of compounds like this compound in the absence of extensive experimental data.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2,4,6-Trichlorobenzoic acid, and how can impurities be profiled during synthesis?

- Methodology : A common synthesis involves the carboxylation of 1,3,5-trichlorobenzene via lithium-halogen exchange followed by reaction with dry ice . Key impurities include partially fluorinated/chlorinated intermediates (e.g., 2-chloro-4,6-difluorobenzoic acid). Reverse-phase HPLC with UV detection is recommended for impurity profiling, using gradient elution and validated parameters (ICH Q2 guidelines) to resolve structurally similar contaminants .

Q. How can the crystal structure and hydrogen-bonding patterns of 2,4,6-TCB be characterized?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard. In a 1996 study, 2,4,6-TCB crystallized in the monoclinic space group P2₁/c with intermolecular hydrogen bonds forming carboxyl-carboxyl linkages. Synchrotron radiation or low-temperature XRD (e.g., 100 K) enhances resolution for weak interactions .

Q. What analytical techniques are suitable for quantifying 2,4,6-TCB in environmental matrices?

- Methodology : Liquid-liquid extraction (LLE) with tert-butyl methyl ether or solid-phase extraction (SPE) using C18 cartridges, followed by GC-MS (electron ionization) or HPLC-UV (λ = 210–230 nm). Calibration curves should account for matrix effects in soil or water samples .

Advanced Research Questions

Q. How can microbial degradation studies of 2,4,6-TCB be experimentally designed to assess metabolic pathways?

- Methodology : Use flow-cell bioreactors with 2,4,6-TCB as the sole carbon source. Monitor degradation via HPLC-MS to identify intermediates (e.g., chlorinated catechols). Combine confocal laser microscopy with fluorescent probes (e.g., FISH) to track microbial community dynamics. Anaerobic vs. aerobic conditions significantly alter degradation rates .

Q. What factors influence contradictory sorption data for 2,4,6-TCB in soil under varying redox conditions?

- Methodology : Conduct batch sorption experiments under controlled oxic/anoxic conditions. Key variables include soil organic matter (SOM), pH, and clay content. For example, SOM enhances sorption in oxic soils via hydrophobic interactions, while anoxic conditions reduce binding due to competitive ion effects. Use isotopic labeling (¹⁴C-2,4,6-TCB) to quantify sorption coefficients (Kd) .

Q. How can researchers resolve discrepancies in reported biodegradation rates of 2,4,6-TCB across studies?

- Methodology : Standardize test conditions (e.g., OECD 301F for ready biodegradability). Variability often arises from microbial consortia differences. Metagenomic sequencing of degradative communities (e.g., Pseudomonas spp. vs. Sphingomonas spp.) and qPCR for functional genes (e.g., clc operon) can clarify metabolic capacity .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.